

Hafnium Tert-Butoxide: Application Notes and Protocols for MOCVD Systems

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Compound of Interest

Compound Name: *Hafnium tert-butoxide*

Cat. No.: *B1588767*

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These application notes provide detailed protocols for the safe and effective delivery and handling of **Hafnium tert-butoxide** (HTB) for Metal-Organic Chemical Vapor Deposition (MOCVD) systems. The following sections outline the chemical and physical properties of HTB, precursor delivery methodologies, a typical MOCVD protocol for Hafnium Oxide (HfO₂) thin film deposition, and essential safety and handling procedures.

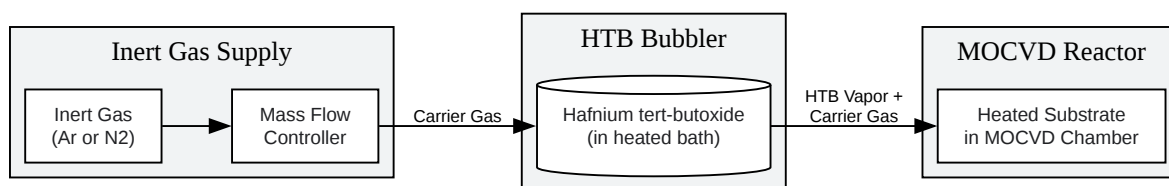
Chemical and Physical Properties of Hafnium Tert-Butoxide

Hafnium tert-butoxide (Hf[OC(CH₃)₃]₄) is an organometallic precursor widely used in the deposition of high-quality hafnium oxide thin films. Its volatility and thermal stability make it a suitable candidate for MOCVD applications. A summary of its key properties is presented in the table below.

Property	Value
Linear Formula	Hf[OC(CH ₃) ₃] ₄
CAS Number	2172-02-3[1]
Molecular Weight	470.94 g/mol [1]
Appearance	Colorless to pale yellow liquid[1]
Melting Point	8 °C (46 °F)[1]
Boiling Point	90 °C at 5 mmHg[1]
Density	1.166 g/mL at 25 °C
Vapor Pressure	~0.07 Torr at 25 °C, ~1 Torr at 65 °C[2][3]
Refractive Index	n _{20/D} 1.424
Sensitivity	Air and moisture sensitive[1][4]

Precursor Delivery System for MOCVD

The effective delivery of HTB vapor into the MOCVD reactor is critical for achieving uniform and high-quality thin films. Due to its sensitivity to air and moisture, HTB must be handled under an inert atmosphere (e.g., Nitrogen or Argon). A bubbler-based delivery system is commonly employed.



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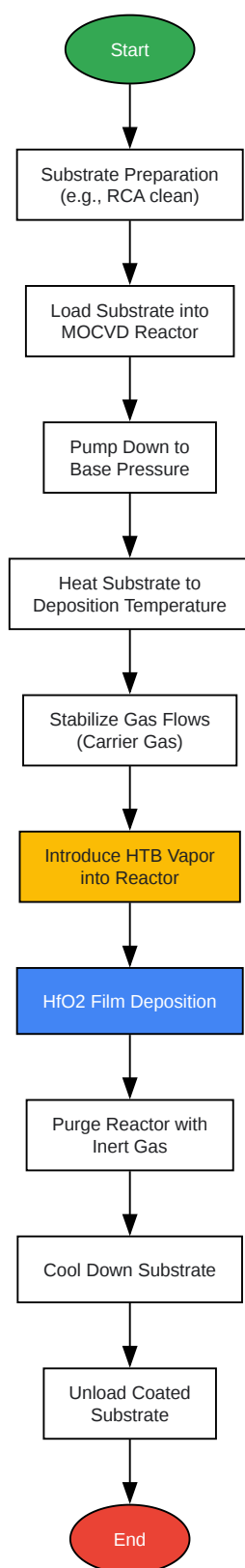
HTB delivery via a bubbler system for MOCVD.

Protocol for Setting Up the HTB Delivery System:

- **Preparation:** Ensure the bubbler is clean, dry, and has been leak-checked. The HTB precursor should be handled inside a glovebox filled with an inert gas to prevent exposure to air and moisture.
- **Filling the Bubbler:** Carefully transfer the required amount of liquid **Hafnium tert-butoxide** into the bubbler under an inert atmosphere.
- **System Assembly:** Connect the bubbler to the MOCVD gas lines. The inlet of the bubbler is connected to the inert carrier gas line, which is regulated by a mass flow controller (MFC). The outlet of the bubbler is connected to the MOCVD reactor's gas inlet.
- **Heating:** Place the bubbler in a temperature-controlled heating bath or mantle. The temperature of the bubbler is critical for controlling the vapor pressure of the HTB. The delivery lines to the reactor should also be heated to a temperature higher than the bubbler to prevent precursor condensation.
- **Carrier Gas Flow:** Set the desired flow rate for the inert carrier gas (e.g., Argon) through the MFC. The carrier gas will "bubble" through the liquid HTB, carrying the precursor vapor into the MOCVD reactor.
- **Leak Check:** Perform a final leak check of the entire delivery system before initiating the deposition process.

MOCVD Protocol for Hafnium Oxide (HfO₂) Deposition

This protocol outlines a general procedure for the deposition of HfO₂ thin films on a silicon substrate using HTB. The specific process parameters may need to be optimized for your MOCVD system and desired film properties.



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Workflow for HfO₂ deposition using MOCVD.

Experimental Parameters:

The following table provides a range of typical MOCVD process parameters for HfO₂ deposition using HTB.

Parameter	Typical Range
Substrate Temperature	300 - 600 °C[5][6]
Reactor Pressure	1 - 10 Torr
HTB Bubbler Temperature	60 - 80 °C
Carrier Gas (Ar) Flow Rate	50 - 200 sccm
Oxygen Source (O ₂ , H ₂ O, etc.)	Optional, depending on process
Deposition Time	5 - 60 minutes

Deposition Protocol:

- Substrate Preparation: Clean the silicon substrate using a standard cleaning procedure (e.g., RCA clean) to remove any organic and inorganic contaminants.
- Loading: Load the cleaned substrate into the MOCVD reactor.
- Pump Down: Evacuate the reactor to a base pressure of approximately 1×10^{-6} Torr or lower.
- Heating: Ramp up the substrate heater to the desired deposition temperature (e.g., 400 °C). [2][3]
- Gas Flow Stabilization: Introduce the inert carrier gas at the desired flow rate and allow the pressure within the reactor to stabilize.
- Precursor Introduction: Open the valve to the HTB bubbler to introduce the precursor vapor into the reactor. The decomposition of the HTB precursor at the heated substrate surface leads to the formation of a HfO₂ film.[2]

- Deposition: Continue the deposition for the desired amount of time to achieve the target film thickness.
- Purging: After the deposition is complete, stop the HTB flow and purge the reactor with an inert gas to remove any unreacted precursor and byproducts.
- Cooling: Turn off the substrate heater and allow the substrate to cool down to room temperature under an inert atmosphere.
- Unloading: Once cooled, vent the reactor and unload the coated substrate.

Safety and Handling

Hafnium tert-butoxide is a flammable and moisture-sensitive material that can cause skin and eye irritation.^{[7][8][9]} Proper safety precautions must be followed at all times.

Personal Protective Equipment (PPE):

- Eye Protection: Safety glasses or goggles are mandatory. A face shield is recommended when handling larger quantities.^[10]
- Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) must be worn.^{[7][10]} Gloves should be inspected before use and disposed of properly after handling the chemical.^[10]
- Body Protection: A lab coat or chemical-resistant apron should be worn.

Handling Procedures:

- Handle **Hafnium tert-butoxide** in a well-ventilated area, preferably within a fume hood or glovebox.^{[9][10][11]}
- Avoid contact with skin, eyes, and clothing.^{[8][10]}
- Avoid inhalation of vapor or mist.^[10]
- Keep the container tightly closed when not in use.^{[8][10][11]}
- Store in a cool, dry, and well-ventilated place away from sources of ignition.^{[8][9][11]}

- Take precautionary measures against static discharge.[8][11]
- Ground and bond containers and receiving equipment.[8][11]

First Aid Measures:

- Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[7][8][9]
- Skin Contact: Remove contaminated clothing and wash the affected area immediately with soap and plenty of water. If skin irritation occurs, get medical advice/attention.[7][8][9]
- Inhalation: Move the exposed individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[7][8][9]
- Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterwards. Seek immediate medical attention.[7][8]

Spill and Disposal:

- In case of a spill, contain the spillage and collect it with a non-combustible absorbent material (e.g., sand, earth).[10] Place the collected material in a suitable container for disposal.
- Dispose of waste material in accordance with local, state, and federal regulations.[8] Do not allow the product to enter drains.[10]

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